2-Azido-1-(2-hydroxyphenyl)ethanone 2-Azido-1-(2-hydroxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 67139-49-5
VCID: VC4122207
InChI: InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-3-1-2-4-7(6)12/h1-4,12H,5H2
SMILES: C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

2-Azido-1-(2-hydroxyphenyl)ethanone

CAS No.: 67139-49-5

Cat. No.: VC4122207

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-1-(2-hydroxyphenyl)ethanone - 67139-49-5

Specification

CAS No. 67139-49-5
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-azido-1-(2-hydroxyphenyl)ethanone
Standard InChI InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-3-1-2-4-7(6)12/h1-4,12H,5H2
Standard InChI Key IIXQHEJFDFXVFN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O
Canonical SMILES C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The systematic IUPAC name for this compound is 2-azido-1-(2-hydroxyphenyl)ethanone, reflecting the azido group (-N₃) at the β-position relative to the ketone carbonyl on a 2-hydroxyphenyl ring . Alternative identifiers include its CAS registry number (67139-49-5), PubChem CID (4017474), and DSSTox Substance ID (DTXSID90398564) .

Structural Characterization

The molecule’s planar structure arises from conjugation between the aromatic ring and the carbonyl group. Key bond lengths include:

  • C=O bond: ~1.21 Å (typical for ketones)

  • N-N bond in azide: ~1.24 Å (consistent with azido groups) .

The hydroxyl group at the ortho position introduces intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol tautomer in certain solvents.

Synthesis and Optimization

Primary Synthetic Routes

The most common synthesis involves nucleophilic substitution of a phenacyl bromide precursor with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile:
2-Bromo-1-(2-hydroxyphenyl)ethanone + NaN₃ → 2-Azido-1-(2-hydroxyphenyl)ethanone + NaBr\text{2-Bromo-1-(2-hydroxyphenyl)ethanone + NaN₃ → 2-Azido-1-(2-hydroxyphenyl)ethanone + NaBr}
Reaction conditions typically involve temperatures of 50–70°C under inert atmospheres (N₂/Ar) to prevent azide decomposition. Yields range from 67% to 86% after chromatographic purification .

Side Reactions and Mitigation

Competing pathways include:

  • Elimination reactions: Formation of α,β-unsaturated ketones due to base-catalyzed dehydrohalogenation.

  • Azide dimerization: Controlled by maintaining stoichiometric NaN₃ (1.2–1.5 eq) and avoiding excess base.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 7.3–7.8 ppm (multiplet, integrating 4H from the hydroxyphenyl ring).

    • Methylene protons (-CH₂N₃): δ 4.5–4.6 ppm (singlet, 2H) .

  • ¹³C NMR:

    • Carbonyl carbon: δ 192–193 ppm.

    • Azide-bearing carbon: δ 54–55 ppm .

Infrared Spectroscopy (IR)

Key absorptions include:

  • Azide asymmetric stretch: 2100–2150 cm⁻¹.

  • C=O stretch: 1680–1720 cm⁻¹.

  • O-H stretch (hydrogen-bonded): 3200–3400 cm⁻¹ .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 177.16 (M⁺), with fragmentation patterns showing loss of N₂ (28 Da) from the azide group .

Reactivity and Applications

Click Chemistry

The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a reaction catalyzed by Cu(I) salts :
RC≡CH + N₃–R’ → Triazole product\text{RC≡CH + N₃–R' → Triazole product}
This reaction’s efficiency (yields >90%) makes the compound valuable for:

  • Bioconjugation of biomolecules (e.g., protein labeling).

  • Polymer crosslinking in materials science .

Photochemical Rearrangement

Under UV light (λ = 300–350 nm), the compound undergoes aza-Wittig rearrangement to generate imine intermediates, which can be trapped by nucleophiles for heterocycle synthesis .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaSubstituentKey Reactivity Difference
2-Azido-1-(4-fluorophenyl)ethanoneC₈H₆FN₃O4-FluoroEnhanced electrophilicity due to -F EWG
2-Azido-1-(3-hydroxyphenyl)ethanoneC₈H₇N₃O₂3-HydroxyAltered H-bonding network
2-Azido-1-(2-chlorophenyl)ethanoneC₈H₆ClN₃O2-ChloroHigher thermal stability

The 2-hydroxyphenyl derivative exhibits unique solubility in protic solvents (e.g., methanol) due to H-bonding, unlike its chloro- or fluoro-substituted analogs .

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